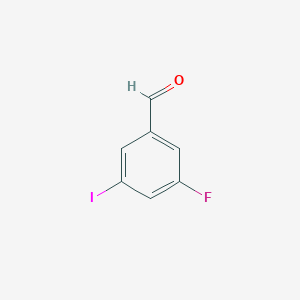

3-Fluoro-5-iodobenzaldehyde

Overview

Description

3-Fluoro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the fluorination of iodobenzene followed by a chlorination reaction to obtain the desired fluorobenzene compound. The final step involves a fluorination reaction to achieve the target product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves multi-step synthesis starting from readily available benzene derivatives, utilizing halogenation and formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Substitution Reactions: Products include various substituted benzaldehydes.

Oxidation Reactions: Products include 3-Fluoro-5-iodobenzoic acid.

Reduction Reactions: Products include 3-Fluoro-5-iodobenzyl alcohol.

Scientific Research Applications

Organic Synthesis

3-Fluoro-5-iodobenzaldehyde serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with diverse functional groups.

Key Reactions:

- Nucleophilic Substitution: The iodine atom can be replaced with nucleophiles such as amines or alcohols, leading to the formation of substituted benzaldehyde derivatives.

- Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols, providing pathways for further functionalization.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study:

A study explored derivatives of this compound in the context of antigiardial activity against Giardia lamblia, demonstrating that certain modifications led to increased potency compared to traditional treatments like metronidazole. This highlights its potential as a scaffold for developing new therapeutic agents .

Material Science

In materials science, this compound is utilized in the preparation of specialty chemicals and polymers. Its unique properties can lead to materials with enhanced thermal stability and chemical resistance.

Applications in Polymers:

- Used as a precursor for creating functionalized polymers that exhibit specific properties, such as improved adhesion or enhanced electrical conductivity.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Substituted benzaldehydes |

| Medicinal Chemistry | Development of pharmaceutical agents | Antigiardial compounds |

| Material Science | Precursor for specialty chemicals and polymers | Functionalized polymers |

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodobenzaldehyde is primarily based on its reactivity due to the presence of both electron-withdrawing (fluorine) and electron-donating (iodine) substituents on the benzene ring. These substituents influence the compound’s reactivity in electrophilic and nucleophilic reactions. The aldehyde group also plays a crucial role in its chemical behavior, participating in various addition and condensation reactions.

Comparison with Similar Compounds

3-Fluorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

5-Iodobenzaldehyde: Lacks the fluorine substituent, affecting its reactivity and applications.

2-Fluoro-5-iodobenzaldehyde: Similar structure but with the fluorine atom at a different position, leading to different reactivity and applications.

Uniqueness: 3-Fluoro-5-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

3-Fluoro-5-iodobenzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 914636-93-4) has the molecular formula CHFIO and a molecular weight of 250.01 g/mol. The compound features both fluorine and iodine substituents on the benzaldehyde ring, which are known to influence its reactivity and interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CHFIO |

| Molecular Weight | 250.01 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Bioavailability Score | 0.55 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the iodination of 3-fluoro-2-hydroxybenzaldehyde using iodine and an oxidizing agent like hydrogen peroxide under controlled conditions. This synthetic route is crucial for producing the compound in sufficient purity for biological testing.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . A study investigated its effects on various cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

- Breast Cancer Study : In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 15 µM after 48 hours of exposure.

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various benzaldehyde derivatives, including this compound, showing it had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising potential as a therapeutic agent against bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The presence of electron-withdrawing groups (fluorine and iodine) enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in target proteins, thereby modulating their activity .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 3-fluorobenzaldehyde or 5-iodobenzaldehyde, the presence of both fluorine and iodine in this compound significantly alters its reactivity and biological profile.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-fluorobenzaldehyde | Low | Low |

| 5-iodobenzaldehyde | Moderate | High |

Properties

IUPAC Name |

3-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULKBHBAGSJSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650536 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-93-4 | |

| Record name | 3-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.